Dorsilurin J

Description

Properties

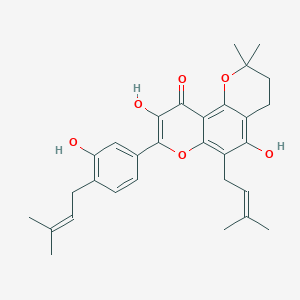

Molecular Formula |

C30H34O6 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5,9-dihydroxy-8-[3-hydroxy-4-(3-methylbut-2-enyl)phenyl]-2,2-dimethyl-6-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-f]chromen-10-one |

InChI |

InChI=1S/C30H34O6/c1-16(2)7-9-18-10-11-19(15-22(18)31)27-26(34)25(33)23-28(35-27)20(12-8-17(3)4)24(32)21-13-14-30(5,6)36-29(21)23/h7-8,10-11,15,31-32,34H,9,12-14H2,1-6H3 |

InChI Key |

MBIMXMBSWOGVPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1)C2=C(C(=O)C3=C4C(=C(C(=C3O2)CC=C(C)C)O)CCC(O4)(C)C)O)O)C |

Origin of Product |

United States |

Q & A

Q. What are the key structural and functional characteristics of Dorsilurin J, and how do they influence its biological activity?

- Methodological Approach: Conduct comparative molecular analysis using X-ray crystallography or NMR spectroscopy to resolve its 3D structure. Pair this with in vitro assays (e.g., enzyme inhibition assays) to correlate structural motifs (e.g., hydrogen-bonding residues) with activity. Cross-reference computational docking studies (e.g., AutoDock Vina) to predict binding interactions, similar to methods used for Dorsilurin E .

Q. What standardized protocols exist for isolating this compound from natural sources or synthesizing it de novo?

- Methodological Approach: Follow phytochemical extraction protocols (e.g., column chromatography with silica gel) for natural isolation. For synthesis, use retrosynthetic analysis to identify feasible routes, prioritizing steps with high atom economy. Validate purity via HPLC and mass spectrometry, adhering to reproducibility guidelines for new compounds .

Q. How do researchers design preliminary assays to evaluate this compound’s bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Approach: Employ tiered screening:

Primary assays : High-throughput screening (HTS) against target cell lines or enzymes.

Secondary assays : Dose-response curves (IC₅₀ determination) and selectivity profiling against related targets.

Ensure negative controls (e.g., DMSO vehicle) and statistical validation (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted binding affinities and experimental efficacy data for this compound?

- Methodological Approach:

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time, addressing discrepancies in docking scores.

Validate with mutagenesis studies on target residues (e.g., LYS173 in Dorsilurin E’s binding pocket) to confirm critical interactions .

Use Bayesian meta-analysis to reconcile in silico predictions with in vivo results, adjusting for variables like solvent effects .

Q. What strategies are effective in optimizing this compound’s pharmacokinetic properties without compromising its bioactivity?

- Methodological Approach:

Structural modification : Introduce functional groups (e.g., PEGylation) to enhance solubility.

Prodrug design : Link this compound to moieties that improve bioavailability but cleave under target conditions.

ADMET profiling : Use tools like SwissADME to predict absorption barriers and toxicity risks .

Q. How should researchers address conflicting data on this compound’s mechanism of action across different experimental models?

- Methodological Approach:

Comparative analysis : Replicate studies in orthogonal models (e.g., 2D vs. 3D cell cultures, murine vs. humanized systems).

Omics integration : Combine transcriptomics and proteomics to identify conserved pathways affected by this compound.

Error source audit : Check for batch effects, assay sensitivity thresholds, and reagent variability .

Methodological Guidance for Data Reporting

Q. What criteria should be prioritized when documenting this compound’s experimental data for publication?

- Guidelines:

- Reproducibility : Provide raw datasets, instrument parameters (e.g., HPLC gradients), and statistical codes.

- Structural validation : Include crystallographic data (CIF files) or NMR spectra (1H/13C) for novel derivatives.

- Ethical compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

- Methodological Approach:

Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER frameworks to structure search queries.

Conduct meta-analyses using PRISMA guidelines, focusing on studies with robust methodologies (e.g., randomized controls for in vivo efficacy).

Leverage tools like LitSense or PubMed’s Clinical Queries for semantic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.